1-(3,5-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
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Overview
Description
1-(3,5-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Mechanism of Action
Target of Action
The compound, also known as (3,5-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells . The compound’s interaction with CDK2 is so potent that it shows significant inhibitory activity, even when compared to control drugs .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death through apoptosis . The downstream effects include a decrease in tumor cell proliferation and potential tumor shrinkage .
Pharmacokinetics
Given its potent inhibitory activity against cdk2, it can be inferred that the compound has sufficient bioavailability to exert its effects .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cells, particularly in tumor cells . This leads to a decrease in cell proliferation and potential shrinkage of tumors . The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 5,6-diamino-2-phenylpyrimidin-4(3H)-ones with nitrous acid.
Attachment of the piperazine moiety: The triazolopyrimidine core is then reacted with piperazine under suitable conditions to form the desired intermediate.
Introduction of the methanone group: The final step involves the reaction of the intermediate with 3,5-dimethoxybenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings and the piperazine moiety can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Dihydro derivatives of the triazolopyrimidine core.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a potential candidate for binding studies with proteins or nucleic acids.
Medicine
In medicinal chemistry, 1-(3,5-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is of interest due to its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine: This compound is unique due to the presence of both the triazolopyrimidine core and the piperazine moiety.
Triazolopyrimidine derivatives: These compounds share the triazolopyrimidine core but may lack the piperazine moiety or the methoxyphenyl group.
Piperazine derivatives: These compounds contain the piperazine moiety but may not have the triazolopyrimidine core or the methoxyphenyl group.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-18-12-16(13-19(14-18)33-2)23(31)29-10-8-28(9-11-29)21-20-22(25-15-24-21)30(27-26-20)17-6-4-3-5-7-17/h3-7,12-15H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTHNACFADPJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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